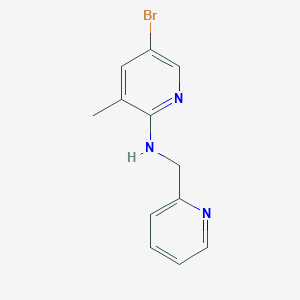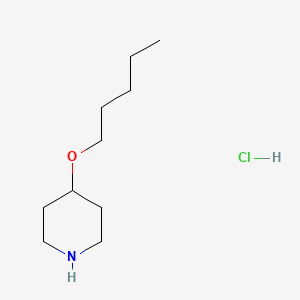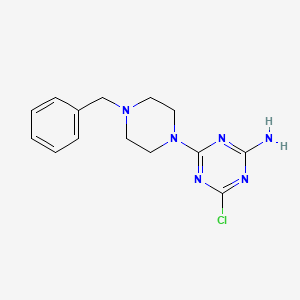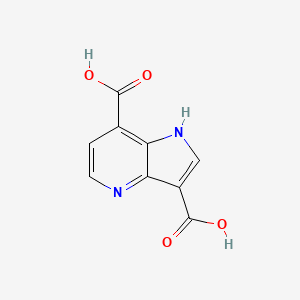![molecular formula C8H7BrN2 B1525365 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-48-1](/img/structure/B1525365.png)
3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a brominated derivative of 1H-pyrrolo[3,2-b]pyridine, a nitrogen-containing heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary targets of 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby reducing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, the compound reduces the activation of these pathways, affecting various cellular processes regulated by them .
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In vitro, the compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins
Cellular Effects
The effects of 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Disclaimer: The information provided in this article is based on current knowledge and research . As scientific understanding of this compound continues to evolve, some information may become outdated or be proven incorrect. Always consult with a qualified professional for the most accurate information.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-b]pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the synthesis process efficiently. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Derivatives like this compound-5-oxide.
Reduction Products: Reduced derivatives with altered oxidation states.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-bromo-1H-pyrrolo[3,2-b]pyridine
2-bromo-1H-pyrrolo[3,2-b]pyridine
1H-pyrrolo[2,3-b]pyridine
7-methyl-1H-pyrrolo[3,2-b]pyridine
This comprehensive overview highlights the significance of 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUOKOWDEGDZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265925 | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-48-1 | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)

![4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525284.png)

![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)


![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)

